molecular formula C5H4N4O2 B1427272 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1247628-40-5

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B1427272
CAS No.: 1247628-40-5
M. Wt: 152.11 g/mol
InChI Key: FFPPDHULQMPMJG-UHFFFAOYSA-N
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Description

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H4N4O2 and a molecular weight of 152.11 g/mol It is characterized by the presence of a triazole ring substituted with a cyano group and an acetic acid moiety

Scientific Research Applications

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid is cathepsin K , a lysosomal cysteine protease . Cathepsin K plays a crucial role in the degradation of proteins in the lysosomes and is particularly important in osteoclast-mediated bone resorption .

Mode of Action

This compound interacts with cathepsin K by inhibiting its activity . This interaction results in the reduction of protein degradation in the lysosomes, thereby affecting the process of bone resorption .

Biochemical Pathways

The inhibition of cathepsin K disrupts the normal bone resorption process. This is part of the bone remodeling pathway, a crucial process for the maintenance of healthy bones. By inhibiting cathepsin K, this compound can potentially slow down bone loss and could be beneficial in conditions like osteoporosis .

Pharmacokinetics

The compound is soluble and can be stored at 2-8°c . It is recommended to prepare a solution of the compound and use it within a month if stored at -20°C, or within 6 months if stored at -80°C .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein degradation in the lysosomes due to the inhibition of cathepsin K . This can lead to a decrease in bone resorption, potentially benefiting conditions associated with excessive bone loss .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, and its stability can be influenced by storage conditions

Future Directions

The future directions for “2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Their synthesis methods could also be optimized for better yields and efficiencies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid typically involves the construction of the triazole ring followed by the introduction of the cyano and acetic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a metal-free process has been reported for the synthesis of similar triazole derivatives, which involves the efficient construction of the triazole ring under flow conditions . This method is atom economical, highly selective, and environmentally benign.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Continuous flow processes and one-pot synthesis methods are preferred for industrial applications due to their efficiency and cost-effectiveness. These methods minimize the need for extensive purification steps and reduce the overall production time .

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-cyano-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c6-1-4-7-3-9(8-4)2-5(10)11/h3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPPDHULQMPMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247628-40-5
Record name 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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